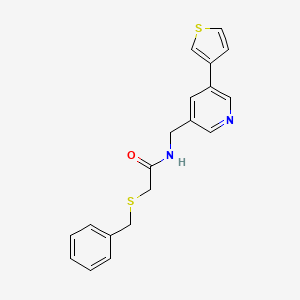

![molecular formula C9H21NO2 B2634968 (2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol CAS No. 2361608-67-3](/img/structure/B2634968.png)

(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

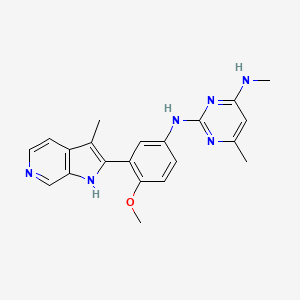

“(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol” is a complex organic compound. It likely contains functional groups such as hydroxyl (-OH) and amino (-NH2) groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds like ®-(-)-2-Butanol are important organic intermediates used in agrochemical, pharmaceutical and dyestuff fields .Molecular Structure Analysis

The compound likely has a chiral center at the 2nd carbon atom, which is indicated by the (2R) configuration .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, ®-(-)-2-Butanol, a similar compound, is a flammable, colorless liquid that is soluble in three parts water and completely miscible with organic solvents .Applications De Recherche Scientifique

Hydrogen Bonding Dynamics

A study by Czarnecki et al. (2000) utilized two-dimensional near-infrared correlation spectroscopy to examine the hydrogen bonding dynamics in butanols, which are structurally similar to (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol. This research provides insights into the temperature-induced changes in hydrogen bonding in these compounds, contributing to the understanding of their dynamic properties (Czarnecki et al., 2000).

Synthesis of Polyketide Spiroketals

Meilert et al. (2004) explored the asymmetric synthesis of C15 polyketide spiroketals, a process that might involve compounds structurally related to (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol. This research is significant for the development of new synthetic routes in organic chemistry and may have implications for the production of pharmaceutical compounds (Meilert et al., 2004).

Solvent Effects on Chemical Properties

Research by Bevilaqua et al. (2004) investigated the solvation behavior of compounds in binary solvent mixtures. This study, focusing on hydroxylic solvents like butanols, which are related to (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol, offers valuable insights into the interactions between solvents and solutes, which can be critical in both analytical and synthetic chemistry (Bevilaqua et al., 2004).

Solution Enthalpies of Hydroxylic Compounds

A study by Reis et al. (2012) measured the solution enthalpies of hydroxylic compounds including butanols. Understanding the thermodynamics of compounds similar to (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol can be crucial for applications in process engineering and formulation chemistry (Reis et al., 2012).

Biotechnological Applications

Gao et al. (2012) reported on the use of Gluconobacter oxydans in converting 1,2-butanediol to (R)-2-hydroxybutyric acid. This biocatalytic process is relevant to the production of valuable chiral compounds, which might include derivatives of (2R)-1-[[[2-Hydroxybutyl]methylamino]butan-2-ol, for pharmaceutical and industrial applications (Gao et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-1-[[(2R)-2-hydroxybutyl]-methylamino]butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-4-8(11)6-10(3)7-9(12)5-2/h8-9,11-12H,4-7H2,1-3H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMPGTXMVQAVAL-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN(C)CC(CC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CN(C)C[C@@H](CC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 139026836 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2634886.png)

![(E)-3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2634888.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate](/img/structure/B2634891.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2634903.png)